Acotiamide hydrochloride

説明

Acotiamide is a medicine used for the treatment of symptoms such as bloating, nausea, burping, stomach pain and discomfort, early satiety (a feeling of being full after eating a small amount of food and unable to eat a full meal), etc., associated with dyspepsia (indigestion) . It works by increasing the level of a chemical substance that helps in improving gastrointestinal motility (contraction of the smooth muscles of the gastrointestinal tract) and promoting the movement of the food from the stomach into the intestine .

Synthesis Analysis

The synthetic method of Acotiamide hydrochloride hydrate involves several steps . The synthetic route starts with the protection of the hydroxyl at the ortho position of the carboxyl in a compound shown in formula (1) to obtain a compound shown in formula (2). The compound shown in formula (2) is subjected to acylating chlorination to obtain a compound shown in the formula (3). The compound shown in the formula (3) and a compound shown in the formula (4) are subjected to condensation to obtain a compound shown in the formula (5). The compound shown in the formula (5) and a compound shown in the formula (6) are subjected to condensation to obtain a compound shown in the formula (7). The hydroxyl at the second position of a benzene ring of the compound shown in the formula (7) is removed, and then salt forming is carried out to obtain the acotiamide hydrochloride hydrate .

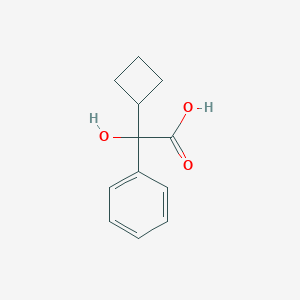

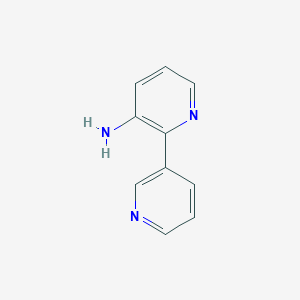

Molecular Structure Analysis

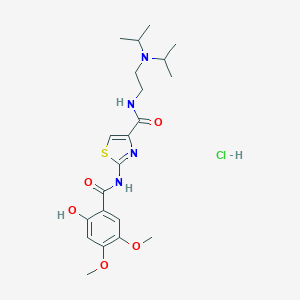

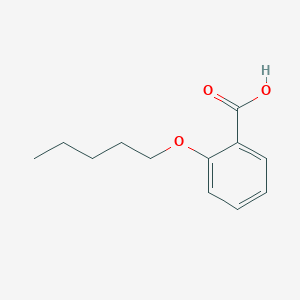

The molecular formula of Acotiamide hydrochloride is C21H30N4O5S.ClH.3H2O . Its molecular weight is 541.06 .

Chemical Reactions Analysis

Acotiamide is a potent, selective, and reversible inhibitor of human and canine stomach-derived acetylcholinesterase (AChE) . It showed no affinity for dopamine D2 or serotonin 5-HT4 receptors but does have activity as a muscarinic antagonist .

Physical And Chemical Properties Analysis

Acotiamide hydrochloride is soluble in DMSO (≥100mg/mL), Ethanol (≥20mg/mL), and H2O (≥5mg/mL) .

科学的研究の応用

Treatment of Functional Dyspepsia

Acotiamide hydrochloride is widely used to improve symptoms in patients with functional dyspepsia (FD). It has been shown to provide greater improvement than placebo in FD epigastric symptoms such as postprandial fullness, early satiation, and upper abdominal bloating . It has been approved for the treatment of FD in Japan .

Improvement of Gastric Accommodation

Acotiamide hydrochloride has been found to significantly increase gastric accommodation compared to placebo. This means it can help the stomach adjust its size and shape to accommodate the amount of food that is ingested .

Acceleration of Gastric Emptying

Studies have shown that Acotiamide hydrochloride can significantly accelerate gastric emptying. This is the process by which food is passed from the stomach to the small intestine .

Improvement of Gastrointestinal Symptoms

Acotiamide hydrochloride has been found to significantly improve the total Gastrointestinal Symptom Rating Scale (GSRS) scores compared to placebo .

Improvement of Health-Related Quality of Life (HR-QOL)

While HR-QOL did not differ significantly between the two groups in a study, Acotiamide hydrochloride has been found to significantly improve the Hospital Anxiety and Depression Scale (HADS) anxiety score compared to placebo .

Treatment of Esophagogastric Junction Outflow Obstruction (EGJOO)

Acotiamide hydrochloride may treat EGJOO by improving impaired lower esophageal sphincter (LES) accommodation. The effects of acotiamide in patients with EGJOO need to be further confirmed in a prospective study .

作用機序

Target of Action

The primary target of Acotiamide hydrochloride is acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in stimulating the muscles of the gastrointestinal tract .

Mode of Action

Acotiamide hydrochloride acts as an acetylcholinesterase inhibitor . By inhibiting the degradation of acetylcholine, it enhances the release of this neurotransmitter . This increased acetylcholine can then stimulate the muscles of the gastrointestinal tract more effectively .

Biochemical Pathways

The enhanced release of acetylcholine due to the inhibition of acetylcholinesterase by Acotiamide leads to improved gastric motility . This is particularly beneficial in conditions like functional dyspepsia, where impaired gastric motility and delayed gastric emptying are common symptoms .

Pharmacokinetics

Acotiamide exhibits linear pharmacokinetics in humans following oral dosing . The increases in peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) appear to be dose-proportional in the dose range of 50 to 800 mg . It is absorbed rapidly with a Tmax (time to reach peak plasma concentration) of 0.08-3 hours in rats, dogs, and humans . It has a low oral bioavailability in rats (139%-19%) and moderate in dogs (375%-504%) .

Result of Action

The primary result of Acotiamide’s action is the improvement of gastric motility and acceleration of gastric emptying . This leads to the alleviation of symptoms associated with functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation .

Action Environment

The efficacy and stability of Acotiamide’s action can be influenced by various environmental factors. It’s important to note that like all medications, Acotiamide should be stored in a cool, dry place away from direct sunlight to maintain its stability and effectiveness .

将来の方向性

Acotiamide is under global development for the treatment of patients with functional dyspepsia . Phase III trials in this patient population are in preparation in Europe, with phase II trials completed in the USA and Europe . A recent study protocol has been published for an investigator-initiated, multi-center, randomized, double-blind, placebo-controlled phase II trial to evaluate the efficacy and safety of acotiamide in patients with esophagogastric junction outflow obstruction .

特性

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKQYLTAIVCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171717 | |

| Record name | Acotiamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acotiamide hydrochloride | |

CAS RN |

185104-11-4 | |

| Record name | Acotiamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Acotiamide hydrochloride?

A1: Acotiamide hydrochloride primarily acts as an acetylcholinesterase (AChE) inhibitor. [] By inhibiting AChE, it prevents the breakdown of acetylcholine (ACh) in the enteric nervous system, leading to increased ACh concentrations. []

Q2: What are the downstream effects of increased acetylcholine levels in the gastrointestinal tract?

A2: Increased ACh levels enhance gastric motility and improve gastric emptying. [] This, in turn, helps alleviate symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation. [, , ]

Q3: Does Acotiamide hydrochloride interact with any other receptors?

A3: While its primary mechanism involves AChE inhibition, Acotiamide hydrochloride also exhibits antagonistic effects on M1 and M2 muscarinic receptors in the enteric nervous system. This contributes to its overall effect on gastric motility. [, ]

Q4: Are there any studies suggesting a role for Acotiamide hydrochloride in stress response?

A4: Research indicates that Acotiamide hydrochloride may play a role in regulating stress responses. In animal models, it has demonstrated the ability to restore delayed gastric emptying and feeding inhibition induced by restraint stress. []

Q5: What is the molecular formula and weight of Acotiamide hydrochloride trihydrate?

A5: The molecular formula of Acotiamide hydrochloride trihydrate is C20H31N3O5S·HCl·3H2O, and its molecular weight is 514.06 g/mol. [, ]

Q6: Is there spectroscopic data available for Acotiamide hydrochloride trihydrate?

A6: Yes, various spectroscopic techniques have been employed to characterize Acotiamide hydrochloride trihydrate. These include UV-Vis spectrophotometry, fluorescence spectroscopy, infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q7: What is known about the stability of Acotiamide hydrochloride under different conditions?

A7: Studies have investigated the stability of Acotiamide hydrochloride under various stress conditions, including acid/base hydrolysis, thermal stress, oxidation, and photolytic stress. [] This information is crucial for developing stable formulations and ensuring the drug's shelf life.

Q8: Have different crystal forms of Acotiamide hydrochloride been identified?

A8: Yes, research has identified several hydrates and solvates of Acotiamide hydrochloride, including forms with water, methanol, ethanol, and n-propanol. [, ] These different forms can exhibit variations in stability and solubility.

Q9: How does the water content impact the stability of Acotiamide hydrochloride crystal forms?

A9: The water content significantly influences the stability of Acotiamide hydrochloride crystal forms. Studies have shown that humidity can induce phase transformations between different hydrates. []

Q10: What is the pharmacokinetic profile of Acotiamide hydrochloride?

A10: Acotiamide hydrochloride exhibits favorable pharmacokinetic properties. Studies in rats have investigated its absorption, distribution, metabolism, and excretion. [] Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified metabolites in rat plasma, urine, and feces. []

Q11: What is the clinical efficacy of Acotiamide hydrochloride in treating functional dyspepsia?

A11: Acotiamide hydrochloride has demonstrated efficacy in treating functional dyspepsia in clinical trials. [, , ] Studies have shown improvement in symptoms such as postprandial fullness, bloating, and early satiation.

Q12: Is there a dose-response relationship for Acotiamide hydrochloride in treating functional dyspepsia?

A12: Yes, clinical trials have shown a dose-dependent therapeutic efficacy of Acotiamide hydrochloride in patients with functional dyspepsia. []

Q13: What analytical methods are commonly used to quantify Acotiamide hydrochloride?

A13: Several analytical methods are employed for quantifying Acotiamide hydrochloride, including high-performance liquid chromatography (HPLC) [], high-performance thin-layer chromatography (HPTLC) [], and LC-MS/MS. []

Q14: Are there any specific formulation strategies used to improve the stability or bioavailability of Acotiamide hydrochloride?

A14: Research has focused on developing stable formulations of Acotiamide hydrochloride. For example, oral tablets have been designed using specific fillers and disintegrants to enhance drug release and dissolution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)

![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)